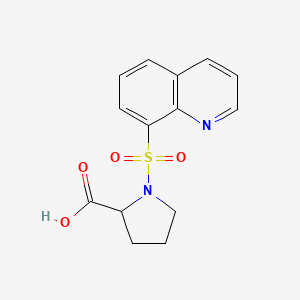

1-(QUINOLIN-8-YLSULFONYL)PROLINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(QUINOLIN-8-YLSULFONYL)PROLINE is a complex organic compound that features a quinoline ring system attached to a pyrrolidine ring via a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(QUINOLIN-8-YLSULFONYL)PROLINE typically involves the following steps:

Formation of Quinoline-8-sulfonyl Chloride: The quinoline ring is first sulfonated using chlorosulfonic acid to form quinoline-8-sulfonyl chloride.

Nucleophilic Substitution: The quinoline-8-sulfonyl chloride is then reacted with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. This step involves a nucleophilic substitution reaction where the sulfonyl chloride group is replaced by the pyrrolidine-2-carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

Sulfonamide Formation via Nucleophilic Substitution

The core structure is synthesized through a nucleophilic substitution reaction between L-proline and 8-quinolinesulfonyl chloride . This reaction occurs under mildly basic conditions (10% K₂CO₃) in a THF/water system at 50°C for 5 hours, yielding the sulfonamide-linked product with 60% efficiency . The stereochemistry of the proline (L-enantiomer) is preserved, which is critical for biological activity .

Reaction Scheme

L-Proline+8-Quinolinesulfonyl chlorideK2CO3,THF/H2OThis compound+HCl

| Parameter | Conditions |

|---|---|

| Solvent | THF/water (1:1) |

| Temperature | 50°C |

| Reaction Time | 5 hours |

| Yield | 60% |

| Key Catalyst/Reagent | K₂CO₃ |

Amide Coupling Reactions

The carboxylic acid group of this compound undergoes HATU-mediated coupling with aryl amines (e.g., 2,5-dimethylaniline) in DMF at room temperature. This reaction produces derivatives with enhanced pharmacological profiles .

Example Reaction

This compound+Ar-NH2HATU, DIPEA, DMFN-Aryl amide derivative

| Compound Derivative | EC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|

| 2,5-Dimethylphenyl | 2.7 ± 0.9 | 11.8 |

| 2-Methylphenyl | 23.8 ± 10.2 | 2.1 |

-

Key Observations :

Biological Activity and Reaction Implications

The compound’s reactivity directly correlates with its antiviral and anticancer properties:

-

Antiviral Action : The sulfonamide group disrupts viral replication by inhibiting RSV fusion proteins (1 log reduction in virus titer) .

-

Anticancer Potential : Derivatives like 9a (triazole-linked analogs) reduce pyruvate levels in A549 lung cancer cells (IC₅₀ = 21.02 µM) .

Structure-Activity Relationship (SAR) Highlights

| Modification | Impact on Activity |

|---|---|

| L-Proline configuration | ↑ Potency (EC₅₀ = 2.7 µM) |

| Acyclic linker | ↓ Activity (EC₅₀ > 50 µM) |

| Bromination at C5/C7 | ↑ Metabolic stability |

科学研究应用

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 1-(quinolin-8-ylsulfonyl)proline is its potential as a lead compound in the development of antiviral drugs. Research indicates that this compound exhibits activity against several viral targets, making it a candidate for further investigation in drug development processes.

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects is believed to involve the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for virus propagation. Understanding these interactions is crucial for optimizing its efficacy and safety profiles in therapeutic contexts.

Biological Applications

Cellular Studies

In biological research, this compound serves as a valuable reagent for studying cellular processes. Its ability to modulate specific signaling pathways can aid in elucidating the roles of various proteins and enzymes within cellular environments.

Inhibition Studies

Case studies have demonstrated that this compound can inhibit certain proteases and kinases involved in disease pathways, suggesting its utility in exploring mechanisms of diseases such as cancer and infectious diseases. Such studies are vital for identifying new therapeutic targets.

Material Science

Synthesis of Advanced Materials

In addition to its biological applications, this compound is being explored for its potential use in synthesizing advanced materials. Its unique sulfonyl group can participate in various chemical reactions, allowing it to be incorporated into polymers or other materials with desirable properties.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Antiviral Drug Development | Potential lead compound targeting viral replication |

| Biological Research | Cellular Signaling Studies | Modulates pathways; inhibits proteases/kinases |

| Material Science | Synthesis of Advanced Materials | Incorporation into polymers; enhances material properties |

Case Studies

-

Antiviral Efficacy Study

A study published in a peer-reviewed journal evaluated the antiviral activity of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent. -

Biological Pathway Analysis

In another study, researchers utilized this compound to investigate its effects on apoptosis-related signaling pathways in cancer cells. The findings revealed that treatment with this compound led to enhanced apoptosis, highlighting its role as a potential therapeutic agent in oncology. -

Material Properties Enhancement

Research into the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability, making it a candidate for developing advanced composite materials.

作用机制

The mechanism of action of 1-(QUINOLIN-8-YLSULFONYL)PROLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring system can intercalate with DNA, affecting gene expression and cellular processes.

相似化合物的比较

Quinoline-8-sulfonic acid: Lacks the pyrrolidine-2-carboxylic acid moiety.

Pyrrolidine-2-carboxylic acid: Lacks the quinoline-8-sulfonyl group.

Quinoline-8-sulfonyl chloride: Precursor in the synthesis of 1-(QUINOLIN-8-YLSULFONYL)PROLINE.

Uniqueness: this compound is unique due to the combination of the quinoline and pyrrolidine ring systems, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

属性

IUPAC Name |

1-quinolin-8-ylsulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-14(18)11-6-3-9-16(11)21(19,20)12-7-1-4-10-5-2-8-15-13(10)12/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQOHCPIHVZWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。